Cas no 4906-22-3 (3,3',5,5'-Tetramethyldiphenoquinone)
4906-22-3 structure
Product Name:3,3',5,5'-Tetramethyldiphenoquinone
Numéro CAS:4906-22-3
Le MF:C16H16O2
Mégawatts:240.297044754028
MDL:MFCD00019448
CID:45406
PubChem ID:78621
Update Time:2025-05-25
3,3',5,5'-Tetramethyldiphenoquinone Propriétés chimiques et physiques
Nom et identifiant
-
- 3,3',5,5'-Tetramethyldiphenoquinone
- 3,3'5,5'-Tetramethyl-4,4'-diphenoquinone
- 4-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl-5-cyclohexadien-1-one
- 4-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one
- (Bi-2,5-cyclohexadien-1-ylidene)-4,4'-dione,3,3',5,5'-tetramethyl
- 2,5-Cyclohexadien-1-one,4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-d
- 2,6,2',6'-tetramethyldiphenoquinone
- 3,3',5,5'-tetramethyl-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione
- 3,3',5,5'-tetramethyl-1,4-diphenoquinone
- 3,5,3',5'-tetramethyl-4,4'-diphenoquinone
- Tetramethyldiphenoquinone
- 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone
- 3,3',5,5'-Tetramethyldiphenylquinone
- Diphenoquinone, 3,3',5,5'-tetramethyl-
- 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl-
- QDRFIDSUGRGGAY-UHFFFAOYSA-N
- (Bi-2,5-cyclohexadien-1-ylidene)-4,4'-dione, 3,3',5,5'-tetramethyl-
- 4-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1
- TMDQ
- tetramethyl-4,4'-biphenylquinone
- 2,2',6,6'-Tetramethyl-Δ4,4'-bi[2,5-cyclohexadiene]-1,1'-dione
- 2,2',6,6'-Tetramethyl-Δ4,4'-bicyclohexane-2,2',5,5'-tetrene-1,1'-dione
- 4-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl-2,5-cyclohexadien-1-one
- Δ4,4'-Bi(2,6-dimethyl-2,5-cyclohexadiene-1-one)
- AMY39486
- 3,3,5,5-TETRAMETHYL-4,4-DIPHENOQUINONE
- 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadienylidene)-2,6-dimethyl-2,5-cyclohexadienone
- NS00014929
- FT-0635476
- NSC 93973
- UNII-AEG52T9Y6H
- [Bi-2,4'-dione, 3,3',5,5'-tetramethyl-
- NSC-93973
- 3,5,5-Tetramethyldiphenoquinone
- 2,2',6,6'-TETRAMETHYLDIPHENYLQUINONE
- 3,5,5'-Tetramethyl-4,4'-diphenoquinone
- 3,3,5,5-Tetramethyldiphenoquinone
- 3,3',5,5'-TETRAMETHYL-[1,1'-BI(CYCLOHEXYLIDENE)]-2,2',5,5'-TETRAENE-4,4'-DIONE
- 4906-22-3
- 3,3',5,5'-TERTRAMETHYL-4,4'-DIPHENOQUINONE
- 3,3',5,5'-TETRAMETHYL-4,4'-BIPHENOQUINONE
- AKOS015902159
- 2, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl-
- 3,5,5'-Tetramethyldiphenoquinone
- 3,5,5'-Tetramethyldiphenylquinone
- Diphenoquinone,3',5,5'-tetramethyl-
- EINECS 225-535-9
- DTXSID6063644
- AEG52T9Y6H
- NSC93973
- 2,2',6,6'-TETRAMETHYLDIPHENOQUINONE
- SCHEMBL2741115
- (Bi-2,5-cyclohexadien-1-ylidene)-4,4'-dione, 3,3',5,5'-tetramethyl-(8CI)
- STK672154
- DB-051597
- DTXCID6040664
- A11550
-
- MDL: MFCD00019448
- Piscine à noyau: 1S/C16H16O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3
- La clé Inchi: QDRFIDSUGRGGAY-UHFFFAOYSA-N
- Sourire: O=C1C(C)=C/C(/C=C1C)=C1/C=C(C)C(C(C)=C/1)=O
Propriétés calculées
- Qualité précise: 240.11500
- Masse isotopique unique: 240.115
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 0
- Complexité: 503
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 34.1
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 2.7
Propriétés expérimentales
- Dense: 1.123
- Point de fusion: 205-207ºC
- Point d'ébullition: 375.1ºC at 760 mmHg
- Point d'éclair: 140.7ºC
- Indice de réfraction: 1.572
- Le PSA: 34.14000
- Le LogP: 3.23360
3,3',5,5'-Tetramethyldiphenoquinone Données douanières
- Code HS:2914299000
- Données douanières:
Code douanier chinois:
2914299000Résumé:
2914299000. Autres cycloalcanones ou cycloterpénones sans autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
2914299000. Autres cétacétones cyclisées, cyclisées ou cyclisées sans autre fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
3,3',5,5'-Tetramethyldiphenoquinone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | T222490-250mg |
3,3',5,5'-Tetramethyl-4,4'-diphenoquinone |
4906-22-3 | 250mg |
$ 235.00 | 2022-06-03 | ||
| TRC | T222490-500mg |
3,3',5,5'-Tetramethyl-4,4'-diphenoquinone |
4906-22-3 | 500mg |
$ 390.00 | 2022-06-03 | ||
| TRC | T222490-1000mg |
3,3',5,5'-Tetramethyl-4,4'-diphenoquinone |
4906-22-3 | 1g |
$ 620.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D582465-5g |
3,3',5,5'-Tetramethyldiphenoquinone |
4906-22-3 | 95% | 5g |
$350 | 2025-02-22 | |
| eNovation Chemicals LLC | D582465-5g |
3,3',5,5'-Tetramethyldiphenoquinone |
4906-22-3 | 95% | 5g |
$350 | 2024-05-24 | |
| eNovation Chemicals LLC | D582465-5g |
3,3',5,5'-Tetramethyldiphenoquinone |
4906-22-3 | 95% | 5g |
$350 | 2025-02-28 |
3,3',5,5'-Tetramethyldiphenoquinone Littérature connexe
-
Jean-Pierre Aguer,Gilles Mailhot,Michèle Bolte New J. Chem. 2006 30 191
-
2. 594. The retardation of benzaldehyde autoxidation. Part V. The effects of some quinonesJ. R. Dunn,William A. Waters J. Chem. Soc. 1953 2993
-
3. Electron-transfer oxidations of organic compounds. Part II. The oxidation of phenol and 2,6-dimethylphenol by the hexachloroiridate(IV) anionR. Cecil,J. S. Littler J. Chem. Soc. B 1968 1420
-
Zen Maeno,Takato Mitsudome,Tomoo Mizugaki,Koichiro Jitsukawa Catal. Sci. Technol. 2017 7 3205
-
5. Aryloxy-radicals. Part VII. The electron spin resonance spectra of the secondary radicals formed during the heterogeneous oxidation of some substituted phenolsW. G. B. Huysmans,William A. Waters J. Chem. Soc. B 1967 1163
4906-22-3 (3,3',5,5'-Tetramethyldiphenoquinone) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot